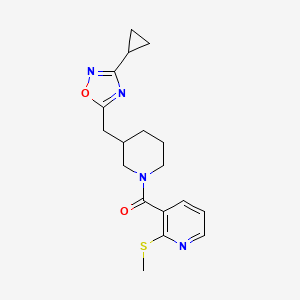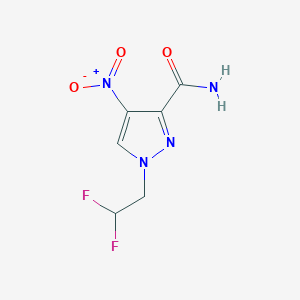
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFP-10825 and has a chemical formula of C6H5F2N3O3.
Mécanisme D'action
The mechanism of action of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of various cellular processes such as DNA synthesis, protein synthesis, and cell division. This compound inhibits the activity of enzymes such as topoisomerase II and ribonucleotide reductase, which are involved in DNA synthesis and cell division, respectively. DFP-10825 also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide has various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, DFP-10825 has been shown to induce apoptosis and inhibit cell proliferation. At high concentrations, DFP-10825 has been shown to cause DNA damage and cell death. This compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. DFP-10825 has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. DFP-10825 has been shown to have low toxicity in normal cells and tissues, allowing for safe experimentation. However, this compound has some limitations as well. DFP-10825 is not water-soluble, which limits its use in aqueous solutions. This compound is also sensitive to light and heat, which can affect its stability and activity.
Orientations Futures
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide has several future directions for scientific research. One potential direction is the development of DFP-10825 as a cancer therapeutic agent. Further research is needed to determine the efficacy and safety of this compound in preclinical and clinical studies. Another potential direction is the investigation of DFP-10825 as an anti-inflammatory agent in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, the potential use of DFP-10825 as an antimicrobial agent in the treatment of bacterial and fungal infections warrants further investigation. Finally, the synthesis and characterization of new derivatives of DFP-10825 may lead to the discovery of more potent and selective compounds with improved activity and stability.
Méthodes De Synthèse
The synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide involves the reaction of 2,2-difluoroethylamine with 4-nitro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain pure 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, DFP-10825 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In microbial infection research, DFP-10825 has been shown to inhibit the growth of various microorganisms such as bacteria and fungi.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N4O3/c7-4(8)2-11-1-3(12(14)15)5(10-11)6(9)13/h1,4H,2H2,(H2,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBVWKFKMBFRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)
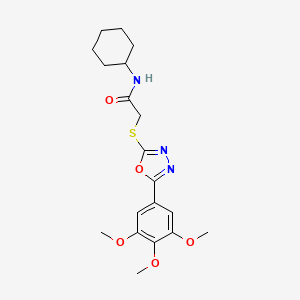
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)
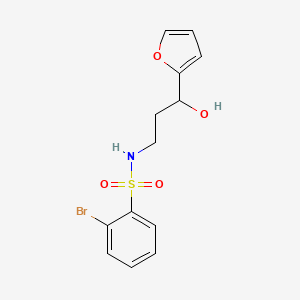
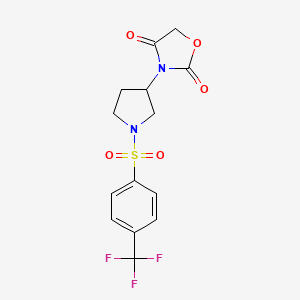
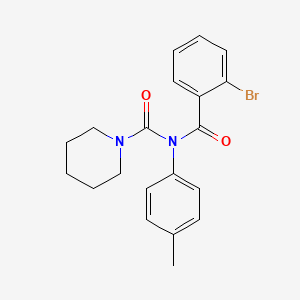
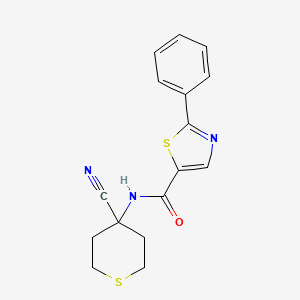
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
